molecular formula C9H7N3O3 B1274254 5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine CAS No. 80987-71-9

5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine

Cat. No. B1274254
CAS RN: 80987-71-9
M. Wt: 205.17 g/mol
InChI Key: RDYBBDXAHGPAOB-UHFFFAOYSA-N
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Description

The compound "5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound characterized by a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring structure. The presence of the 1,3-benzodioxol-5-yl group suggests aromatic properties and potential biological activity due to the dioxole moiety.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives has been reported in various studies. For instance, the synthesis of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole derivatives was achieved by treating benzylcyanide with nitric oxide in basic methanol, leading to the formation of a 5-iminium-sydnone N-oxide . Similarly, 5-benzylthio-1,3,4-oxadiazoles were synthesized from l-amino acids through a multi-step process involving sulfonyl derivatives, esters, hydrazides, and cyclization . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been elucidated using various spectroscopic techniques and, in some cases, confirmed by single crystal X-ray analysis . Theoretical calculations have also been employed to understand the tautomeric forms and stability of these compounds . The molecular structure of "this compound" would likely exhibit similar characteristics, with the potential for tautomerism and a stable aromatic system due to the benzodioxole group.

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives has been explored in various studies. For example, the 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole was found to form new derivatives, such as a Schiff base and a dimethylamino analogue, through reactions with salicylaldehyde and methyliodide, respectively . These findings suggest that "this compound" could also participate in similar chemical reactions, potentially leading to a variety of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as acid/base stability, have been noted in the literature . The compounds exhibit pronounced stability, which is an important characteristic for potential pharmaceutical applications. The presence of the benzodioxole moiety in "this compound" may further influence its physical and chemical properties, possibly enhancing its lipophilicity and metabolic stability.

Scientific Research Applications

Thiazole Synthesis and Sugar Chemistry

Research has explored the synthesis of thiazoles using 1,3,4-oxadiazoles, including the application in sugar chemistry to provide corresponding derivatives. This process involves treating 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione to give thiazoles, which are then methylated. These compounds have shown better stabilized push-pull systems than their precursors, with structural confirmation via X-ray diffraction studies (Paepke et al., 2009).

Antimicrobial and Antioxidant Activities

A series of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives were synthesized and evaluated for antimicrobial and antioxidant activities. Among these compounds, some exhibited promising antibacterial, antifungal, radical scavenging, and ferric ions (Fe3+) reducing activities (Saundane et al., 2013).

Anti-proliferative Activity

The synthesis of new 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole derivatives has been studied, with some compounds tested for antiproliferative activity in vitro. One compound in particular revealed cytotoxic activity against human tumor cell lines, with ID50 values within the range of international activity criteria for synthetic agents (Liszkiewicz et al., 2003).

Antibacterial Activities of Derivatives

Synthesized 1,3,4-oxadiazole derivatives containing the 5-methylisoxazole moiety have been evaluated for their antibacterial activities. The synthesis process involved various reactions, with the final compounds confirmed by elemental analyses and spectral data (Hui et al., 2002).

Antitubercular Agents

Research focused on synthesizing novel pyrrole derivatives as antitubercular agents, including various 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazol-2-yl substituted benzothioate derivatives. These compounds were evaluated for in vitro antitubercular activity, with results indicating moderate to good activity against Mycobacterium tuberculosis (Joshi et al., 2015).

Corrosion Inhibition Properties

The corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid were studied. These derivatives, including thiol variants, displayed protective behavior against corrosion, confirmed by various physical and computational methods (Ammal et al., 2018).

Synthesis of Amino-Oxadiazoles

A study outlined two new syntheses of 5-amino-1,2,4-oxadiazoles. These syntheses involved reactions of guanidine on benzhydroxamyl chloride and allowed primary or secondary amines, hydrazine, or guanidine to react with 5-trichloromethyloxadiazoles (Eloy & Lenaers, 1966).

Cytotoxic Agents and Anticancer Activity

N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines were synthesized and evaluated for their anti-tumor potential against several cancer cell lines. Some compounds exhibited cytotoxic activity comparable or better than reference drugs against certain cell lines (Ramazani et al., 2014).

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c10-9-12-11-8(15-9)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYBBDXAHGPAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50230830
Record name 1,3,4-Oxadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80987-71-9
Record name 1,3,4-Oxadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080987719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Oxadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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